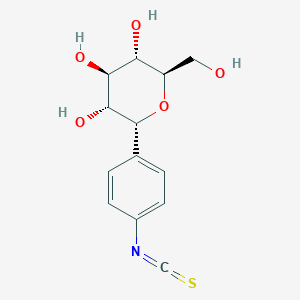

4-Isothiocyanatophenyl alpha-D-glucopyranoside

Description

4-Isothiocyanatophenyl alpha-D-glucopyranoside (CAS: 20581-45-7) is a glycoside derivative featuring a phenyl group substituted with an isothiocyanate (-N=C=S) moiety at the para position, linked to an alpha-D-glucopyranosyl unit. This compound is notable for its reactive isothiocyanate group, which enables covalent interactions with biological targets, making it valuable in enzyme inhibition studies, diagnostic assays, and targeted drug delivery systems .

Properties

Molecular Formula |

C13H15NO5S |

|---|---|

Molecular Weight |

297.33 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H15NO5S/c15-5-9-10(16)11(17)12(18)13(19-9)7-1-3-8(4-2-7)14-6-20/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI Key |

GYVXBHCFFSIFHR-UJPOAAIJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N=C=S |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C(C(O2)CO)O)O)O)N=C=S |

Origin of Product |

United States |

Preparation Methods

Thiophosgene Reaction

- The p-aminophenyl alpha-D-glucopyranoside is reacted with thiophosgene under controlled temperature and pH conditions.

- The reaction proceeds via the formation of an intermediate isothiocyanate through nucleophilic attack of the amino group on thiophosgene, followed by elimination of chloride ions.

- The reaction is typically carried out in a biphasic solvent system or in pyridine/water mixtures to maintain the pH around 8.0 to 9.0, which favors the formation of the isothiocyanate and minimizes side reactions.

- The temperature is generally kept low (around 0–5 °C) during the addition of thiophosgene to control the reactivity and avoid decomposition.

This method has been described and validated in several studies, including the preparation of related isothiocyanatophenyl glycosides such as alpha-D-mannopyranoside derivatives.

Purification and Characterization

- After completion of the reaction, the mixture is typically worked up by extraction and purification steps such as crystallization or chromatography.

- The purified 4-isothiocyanatophenyl alpha-D-glucopyranoside is characterized by spectroscopic techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- The isothiocyanate functional group is confirmed by the characteristic IR absorption around 2100–2150 cm⁻¹.

- NMR spectra confirm the integrity of the glucopyranoside moiety and the aromatic substitution pattern.

Alternative Synthetic Routes and Related Methods

While the thiophosgene method is the most direct and widely used, other synthetic strategies have been reported in the literature for preparing aryl isothiocyanates and related glycosides:

Pyrolysis of Arylthioureas in the Presence of Hydrogen Chloride

- Aryl isothiocyanates can be prepared by pyrolyzing arylthioureas in inert solvents such as chlorobenzene, xylene, or cumene while introducing hydrogen chloride gas.

- The arylthioureas themselves are synthesized from aromatic amines via aroyl isothiocyanates intermediates.

- This method can yield high-purity aryl isothiocyanates with improved yields compared to pyrolysis without hydrogen chloride.

- Although this method is well-documented for simple aryl isothiocyanates, its application to glycosylated derivatives like 4-isothiocyanatophenyl alpha-D-glucopyranoside is less common due to the sensitivity of the sugar moiety under pyrolytic conditions.

Use of Pseudothiouronium Salts

- In some advanced syntheses involving cyclodextrin derivatives, peracetylated 4-aminophenyl glycosides are converted to pseudothiouronium salts and then to isothiocyanates using thiophosgene.

- This method involves protecting groups on the sugar hydroxyls and is useful for complex glycosylated systems.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of p-aminophenyl alpha-D-glucopyranoside | Glycosylation or commercial source | Variable | Starting material for isothiocyanate synthesis |

| 2 | Conversion to 4-isothiocyanatophenyl alpha-D-glucopyranoside | Thiophosgene, pyridine/water, 0–5 °C, pH 8–9 | 60–80 | Direct conversion; key step for isothiocyanate formation |

| 3 | Purification | Crystallization or chromatography | - | Characterization by IR, NMR, MS |

| 4 | Alternative method: Pyrolysis of arylthioureas | Chlorobenzene, reflux, HCl gas | 70 (typical) | More suitable for non-glycosylated aryl isothiocyanates; less common for sugar derivatives |

Research Findings Supporting the Preparation Methods

- The reaction of p-aminophenyl glycosides with thiophosgene has been demonstrated to reliably produce the corresponding isothiocyanates, which can then be used for conjugation with proteins such as bovine serum albumin or insulin for biochemical studies.

- The isothiocyanate group formed is reactive toward nucleophiles such as lysine residues in proteins, enabling covalent coupling.

- The method is reproducible and yields products with confirmed structures by spectral methods.

- The pyrolysis method with hydrogen chloride improves yields for aryl isothiocyanates but is less favored for sugar derivatives due to potential degradation of the carbohydrate moiety.

- Microwave-assisted and solvent-free methods have been explored for related thiourea and isothiocyanate compounds, showing improved yields and reduced reaction times, but specific application to 4-isothiocyanatophenyl alpha-D-glucopyranoside remains to be fully documented.

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanatophenyl alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other reduced forms.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Thiourea derivatives.

Scientific Research Applications

4-Isothiocyanatophenyl alpha-D-glucopyranoside has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound serves as a substrate for glycosidase enzymes, aiding in the study of carbohydrate metabolism and enzyme kinetics.

Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl alpha-D-glucopyranoside involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of phenyl glucopyranosides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Table 2: Enzyme Interaction Profiles

Q & A

Q. What are the optimal synthetic routes for 4-isothiocyanatophenyl α-D-glucopyranoside, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups on the glucopyranoside core. A common approach includes: (i) Protecting the anomeric hydroxyl group with a temporary group (e.g., allyl or acetyl) to prevent unwanted side reactions . (ii) Introducing the isothiocyanate (-NCS) group via nucleophilic substitution or coupling reactions under controlled pH and temperature . (iii) Final deprotection using mild acidic or enzymatic conditions to preserve the glycosidic bond. Optimization involves varying solvents (e.g., DMF or THF), catalysts (e.g., pyridine for pH control), and reaction times. Yields >70% are achievable with HPLC monitoring .

Q. Which analytical techniques are most reliable for characterizing 4-isothiocyanatophenyl α-D-glucopyranoside?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the α-anomeric configuration (J₁,₂ ~3–4 Hz) and isothiocyanate group integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate purity .

- IR Spectroscopy : Peaks at ~2100 cm⁻¹ confirm the -NCS group .

- Elemental Analysis : Validates stoichiometry (C, H, N, S ratios) to rule out byproducts .

Q. How can researchers design enzyme inhibition assays using this compound as a substrate analog?

- Methodological Answer : The isothiocyanate group acts as a covalent modifier of enzyme active sites. A standard protocol includes: (i) Incubating the compound with target enzymes (e.g., α-glucosidases) in buffered solutions (pH 6.8–7.4). (ii) Monitoring inhibition via spectrophotometry (e.g., loss of activity toward 4-nitrophenyl glycoside substrates) . (iii) Calculating IC₅₀ values using nonlinear regression analysis. Controls must include irreversible inhibitors (e.g., conduritol B epoxide) to validate specificity .

Advanced Research Questions

Q. How does the isothiocyanate moiety influence substrate specificity in glycosidase interactions compared to nitro- or chloro-substituted analogs?

- Methodological Answer : The -NCS group’s electrophilicity enables covalent bonding with catalytic nucleophiles (e.g., aspartate residues in glycosidases). Comparative studies involve: (i) Kinetic assays with 4-nitrophenyl (non-covalent) and 4-chlorophenyl (weakly reactive) analogs to measure kᵢₙₕ (inactivation rate constants) . (ii) X-ray crystallography to resolve enzyme-inhibitor complexes, revealing bond formation between -NCS and active-site residues .

Q. How can contradictory kinetic data (e.g., non-Michaelis-Menten behavior) be resolved in studies using this compound?

- Methodological Answer : Non-classical kinetics may arise from slow-binding inhibition or allosteric effects. Solutions include: (i) Pre-incubating the enzyme with the compound to reach equilibrium before adding substrates . (ii) Global fitting of progress curves using software like KinTek Explorer to distinguish between competitive and uncompetitive inhibition . (iii) Testing under varying ionic strengths to identify electrostatic interactions influencing binding .

Q. What strategies can enhance the compound’s stability in aqueous solutions for long-term biochemical assays?

- Methodological Answer : The -NCS group is hydrolytically labile. Stabilization methods include: (i) Storing stock solutions in anhydrous DMSO at -20°C. (ii) Buffering assay solutions to pH <7.0 to slow hydrolysis . (iii) Adding cryoprotectants (e.g., glycerol) for freeze-thaw cycles .

Q. How can structural modifications to the glucopyranoside core improve target selectivity in enzyme inhibition?

- Methodological Answer : Systematic modifications include: (i) Replacing hydroxyl groups with fluorine (electron-withdrawing) or methyl (steric hindrance) to alter enzyme affinity . (ii) Introducing bioorthogonal handles (e.g., alkyne groups) for click chemistry-based activity profiling . (iii) Comparative molecular dynamics simulations to predict substituent effects on binding free energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.